molecular formula C14H22O4 B1233375 Palitantin

Palitantin

Cat. No.: B1233375
M. Wt: 254.32 g/mol
InChI Key: MPOXQBRZHHNMER-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Discovery and Isolation of Palitantin (B231872)

This compound was first isolated and characterized in 1936 by Birkinshaw and Raistrick. caymanchem.combioaustralis.compsu.edu The compound was obtained from the fungal species Penicillium palitans. caymanchem.combioaustralis.comncats.io Early attempts to fully elucidate its structure were not successful, and the correct structure was finally determined in 1959. psu.edu this compound has also been isolated from other Penicillium species, including Penicillium brefeldianum, Penicillium commune, and Penicillium implicatum, as well as the Antarctic fungus Geomyces sp. 3-1 and Aspergillus fumigatiaffinis. psu.edunih.govnih.gov More recent studies have also isolated this compound from Penicillium palitans found in deep-sea sediments. researcher.liferesearchgate.net

Classification as a Polyketide Metabolite

This compound is classified as a polyketide metabolite. caymanchem.combioaustralis.comnih.govcore.ac.ukmdpi.comproquest.com Polyketides are a large and diverse group of natural products synthesized through the polymerization of acetyl and malonyl subunits. nih.govmdpi.com The biosynthesis of this compound is consistent with a polyketide pathway, as shown by studies incorporating labeled acetate (B1210297). psu.edu The formation of its carbocyclic ring is a notable feature in its polyketide biosynthesis. psu.edu

Significance of this compound in Natural Product Research

This compound holds significance in natural product research due to its occurrence in various fungal species and its reported biological activities. It has been used as a standard for the dereplication of natural products. caymanchem.comglpbio.com Research has indicated potential biological activities, including antifungal and antiprotozoal properties. bioaustralis.comncats.ioresearcher.liferesearchgate.net Studies have also explored its activity against Leishmania brasiliensis and its potential as an antibacterial compound against certain resistant strains. ncats.ionih.gov The study of this compound and similar fungal metabolites contributes to the search for novel compounds with potential applications. researchgate.netresearchgate.netleibniz-hki.de

Table 1: Properties of this compound

PropertyValueSource
CAS Number15265-28-8, 140224-89-1 caymanchem.combioaustralis.comnih.govglpbio.com
Molecular FormulaC₁₄H₂₂O₄ caymanchem.combioaustralis.comnih.govglpbio.comnih.gov
Molecular Weight254.32 g/mol bioaustralis.comnih.govnih.gov
Producing Organism (Primary)Penicillium palitans caymanchem.combioaustralis.comncats.io
ClassificationPolyketide Metabolite caymanchem.combioaustralis.comnih.govcore.ac.ukmdpi.comproquest.com

Table 2: Organisms Reported to Produce this compound

OrganismSource
Penicillium palitans caymanchem.combioaustralis.compsu.eduncats.ioresearcher.liferesearchgate.net
Penicillium brefeldianum bioaustralis.compsu.edu
Penicillium commune nih.gov
Penicillium implicatum nih.gov
Geomyces sp. 3-1 researchgate.net
Aspergillus fumigatiaffinis nih.govmdpi.comnih.gov

Table 3: Select Reported Biological Activities

ActivityNotesSource
AntifungalPotent antifungal activity reported with minimal mammalian toxicity. bioaustralis.comncats.ioresearcher.liferesearchgate.net
AntiprotozoalEffect reported against Leishmania brasiliensis. ncats.io
AntibacterialActivity reported against certain multi-resistant strains. nih.govmdpi.com
PhytotoxicModerate activity on germination and growth of seedlings reported. researcher.liferesearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-10-8-12(16)14(18)13(17)11(10)9-15/h4-7,10-12,14-16,18H,2-3,8-9H2,1H3/b5-4+,7-6+

InChI Key

MPOXQBRZHHNMER-YTXTXJHMSA-N

Isomeric SMILES

CCC/C=C/C=C/C1CC(C(C(=O)C1CO)O)O

Canonical SMILES

CCCC=CC=CC1CC(C(C(=O)C1CO)O)O

Synonyms

palitantin

Origin of Product

United States

Origin and Production of Palitantin

Fungal Producers and Biodiversity

The production of palitantin (B231872) is observed in a variety of fungal species, contributing to the broader understanding of fungal biodiversity and the array of secondary metabolites they can produce. d-nb.infod-nb.info

Penicillium Species as Primary Sources

Species belonging to the genus Penicillium are recognized as significant producers of this compound. Notably, Penicillium palitans is a well-established source of this compound. wikipedia.orgnih.gov Other Penicillium species, such as P. commune, P. implicatum, P. brefeldianum, and P. crustosum, have also been reported to produce this compound. nih.govnih.govnih.gov Penicillium palitans is also known to produce other secondary metabolites, including viridicatin, cyclopiazonic acid, roquefortine, and ochratoxin A. wikipedia.org Penicillium crustosum is known for producing several secondary metabolites, including tremorgens like penitrem A-F and roquefortine, and has also been reported to produce this compound. nih.govaosis.co.za Penicillium brefeldianum is listed among species producing various extrolites, including brefeldin A, fulvic acid, paspaline, and this compound, particularly within Penicillium series Janthinella. nih.gov

Here is a table summarizing some Penicillium species known to produce this compound:

Penicillium SpeciesKnown this compound ProductionOther Notable Metabolites Produced
Penicillium palitansYesViridicatin, Cyclopiazonic acid, Roquefortine, Ochratoxin A wikipedia.org
Penicillium communeYes
Penicillium implicatumYes
Penicillium brefeldianumYesBrefeldin A, Fulvic acid, Paspaline nih.gov
Penicillium crustosumYesPenitrem A-F, Roquefortine nih.govaosis.co.za
Penicillium ludwigiiYesBrefeldin A, Fulvic acid, Paspaline nih.gov

Isolation from Endophytic Fungi

This compound has also been isolated from endophytic fungi, which are microorganisms that live within plant tissues. Examples include isolation from Geomyces sp. and Colletotrichum species. core.ac.ukresearchgate.netresearchgate.netnih.govmdpi.compensoft.net For instance, Geomyces sp. 3-1, an Antarctic fungus, has been found to produce (+)-palitantin and related derivatives. researchgate.net An endophytic fungus identified as Daldinia eschscholtzii, isolated from the leaves of Musa paradisiaca, was found to contain this compound in its extract. researchgate.net Studies on endophytic Colletotrichum species have focused on their diversity and the compounds they produce, although direct mention of this compound production by specific Colletotrichum species in the provided results is less explicit than for Penicillium or Geomyces. nih.govmdpi.compensoft.net

Geographical and Ecological Distribution of Producers

The fungal producers of this compound are found in diverse geographical locations and ecological niches. Penicillium species, including those that produce this compound, are commonly associated with stored foods, animal dung, building materials, and indoor air. studiesinmycology.org More recently, this compound-producing fungi have been isolated from extreme environments, such as deep-sea sediments in the Southern Ocean, Maritime Antarctica. nih.govresearchgate.netagropages.com The isolation of Penicillium palitans from ancient permafrost deposits also indicates the presence of this compound producers in cold environments. wikipedia.org The discovery of this compound derivatives from an Antarctic fungus like Geomyces sp. 3-1 further highlights the presence of these compounds in polar regions. researchgate.net The adaptation of fungi to extreme conditions in Antarctica suggests the potential for novel metabolic pathways and the production of unique compounds. researchgate.netagropages.com

Fermentation and Production Strategies for this compound

The production of this compound can be achieved through fungal fermentation, and research has explored strategies to optimize this process for enhanced yield and large-scale isolation. usp.brfapesp.brnih.gov

Optimization of Culture Conditions for Enhanced Yield

Optimizing culture conditions is crucial for improving the production yield of secondary metabolites like this compound from fungi. usp.brfrontiersin.orgresearchgate.netsciopen.com Factors such as media composition, temperature, pH, and incubation time can significantly influence fungal growth and metabolite production. While specific optimized conditions for this compound production by all known producers are not detailed in the provided snippets, a study on a Penicillium sp. from Antarctica demonstrated a yield of approximately 160 mg/L of (+)-palitantin by fermentation. usp.brfapesp.br This indicates that specific strain selection and potentially optimized fermentation parameters can lead to significant this compound yields. General strategies for optimizing fungal secondary metabolite production often involve systematic experimental design and chemometrics analysis to identify favorable culture parameters. researchgate.net

Large-Scale Isolation Methodologies

Achieving large-scale isolation of this compound is essential for further research and potential applications. The isolation of 1.6 g of (+)-palitantin from 10 L of culture medium of an Antarctic Penicillium sp. has been reported, demonstrating the feasibility of obtaining gram-scale quantities through fermentation and subsequent isolation procedures. usp.br Solid-state fermentation has been employed for the production of compounds, including this compound, from fungi like Penicillium palitans isolated from deep-sea sediments. researchgate.netresearchgate.net Chromatographic separations, such as using methylene (B1212753) chloride crude extract, are utilized in the isolation process to purify this compound from the fungal culture. researchgate.netresearchgate.net These methodologies are critical for moving beyond small-scale laboratory production to quantities suitable for detailed research and derivatization studies. usp.br

Biosynthetic Pathway Elucidation of Palitantin

Polyketide Origin and Precursor Incorporation Studies

Early biosynthetic work established that palitantin (B231872) is synthesized via the polyketide pathway. This pathway involves the sequential coupling of small carboxylic acid units, typically acetate (B1210297) and malonate, catalyzed by polyketide synthases (PKSs).

Involvement of Acetate Units

Studies using radioactive and stable isotopes have demonstrated that acetate units serve as the building blocks for the this compound skeleton. Specifically, experiments with [1-14C]acetate showed incorporation of radioactivity into this compound in a manner consistent with polyketide biosynthesis. Further detailed analysis using 13C-labeled acetate confirmed the head-to-tail linkage of multiple acetate units.

Isotopic Labeling Experiments (e.g., 13C, 2H, 18O2)

Isotopic labeling experiments have been crucial in determining the precise incorporation pattern of precursors and understanding the fate of specific atoms during this compound biosynthesis.

Administration of [1,2-13C2]acetate to P. brefeldianum cultures resulted in the incorporation of intact two-carbon units into the this compound molecule. Analysis of the 13C NMR spectrum of the labeled metabolite showed characteristic 13C-13C couplings, allowing for the unambiguous pairing of coupled carbon atoms and confirming the incorporation of seven intact acetate residues into the this compound structure.

Deuterium (B1214612) labeling experiments using [2-2H3, 2-13C]acetate provided insights into the retention of hydrogen atoms at different positions. The 2H NMR spectrum of the derived this compound showed enriched signals at specific hydrogen positions (H-1, H-3, H-5, H-7, H-9, and H-11). Notably, the retention of three deuterium atoms at C-1 confirmed it as the starter methyl group. The retention of only one deuterium at C-3 suggested the intermediacy of a compound with a double bond at that position, while the retention of two deuterium atoms at C-9 provided evidence against certain proposed cyclization pathways.

The origin of oxygen atoms was investigated using [1-18O2, 1-13C]acetate. Analysis of the 13C NMR spectrum revealed 18O-shifted peaks at C-10 and C-14, indicating that the oxygen atoms at these positions are derived from acetate. The absence of an observable 18O-shifted peak at C-12 was attributed to potential exchange of the oxygen label at this site during the biosynthetic experiment, as demonstrated by a control experiment where unlabeled this compound was exposed to 18O-labeled water.

The results from these isotopic labeling studies are summarized in the table below, illustrating the incorporation pattern of acetate units and the retention of deuterium and oxygen isotopes at specific carbon positions in this compound.

Carbon PositionOrigin from Acetate CarbonDeuterium Retention from [2-2H3, 2-13C]acetateOxygen Origin from [1-18O2, 1-13C]acetate
C-1Methyl (C-2 of acetate)3 2H-
C-2Carboxyl (C-1 of acetate)--
C-3Methyl (C-2 of acetate)1 2H-
C-4Carboxyl (C-1 of acetate)--
C-5Methyl (C-2 of acetate)Enriched 2H signal-
C-6Carboxyl (C-1 of acetate)--
C-7Methyl (C-2 of acetate)Enriched 2H signal-
C-8Carboxyl (C-1 of acetate)--
C-9Methyl (C-2 of acetate)2 2H-
C-10Carboxyl (C-1 of acetate)-18O incorporated
C-11Methyl (C-2 of acetate)Enriched 2H signal-
C-12Carboxyl (C-1 of acetate)-18O likely incorporated, but subject to exchange
C-13Methyl (C-2 of acetate)No evidence of 2H incorporation-
C-14Carboxyl (C-1 of acetate)-18O incorporated
C-15Methyl (C-2 of acetate)--

Enzymatic Steps and Intermediates

The biosynthesis of this compound involves a series of enzymatic steps that transform linear polyketide intermediates into the final cyclic structure.

Cyclization Mechanisms and Carbocyclic Ring Formation

The formation of the six-membered carbocyclic ring in this compound is a key step in its biosynthesis. Research suggests that this cyclization occurs through a mechanism involving an aldol (B89426) condensation followed by dehydration. Several possible pathways for the formation of the carbocyclic ring have been considered. One proposed pathway involves an aldol condensation followed by dehydration to produce a non-aromatic intermediate. This intermediate could potentially aromatize, but instead, an enone residue is reduced, preventing aromatization and leading to the observed carbocyclic structure. This cyclization mechanism shares similarities with the proposed mechanism for the generation of the carbocyclic ring in the aromatic polyketide metabolite 6-methylsalicylic acid, although key differences exist that prevent aromatization in this compound biosynthesis.

Absence of Aromatic Intermediates in Cyclization

A significant finding from the biosynthetic studies is that the formation of the six-membered carbocyclic ring in this compound does not involve aromatic intermediates. This distinguishes this compound biosynthesis from that of many other polyketides where cyclization often leads to aromatic compounds. The isotopic labeling experiments, particularly the deuterium retention pattern at C-9, provided strong evidence against pathways that would involve an aromatic intermediate.

Stereochemical Transformations within the Biosynthesis

While the detailed enzymatic machinery and the specific enzymes involved in each step of this compound biosynthesis are not fully elucidated in the provided information, the stereochemistry of the final product implies that the enzymatic reactions occur with high stereoselectivity. The stereochemistry at positions like C-10 in proposed intermediates is consistent with precedents set by related fatty acid synthetases. Further research is needed to fully understand the enzymatic control over the stereochemical outcome at each step of the pathway.

Genetic Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound in fungi is typically governed by genes organized in biosynthetic gene clusters (BGCs). plos.org These clusters often contain genes encoding core biosynthetic enzymes, tailoring enzymes, regulatory proteins, and transporters. plos.org

Identification of Biosynthetic Gene Clusters

Research into the genetic basis of this compound biosynthesis has focused on identifying the specific BGC responsible for its production in Penicillium species. Polyketide synthases (PKSs) are key enzymes in the biosynthesis of polyketides, and their genes are central components of polyketide BGCs. plos.orgproquest.complos.org Studies involving the analysis of Penicillium genomes have revealed the presence of numerous predicted BGCs, including those for polyketide synthases. researchgate.net

While specific details on the identified this compound BGC in public search results are limited, the general approach to identifying such clusters involves genomic analysis, often coupled with transcriptomic data under conditions that induce this compound production. plos.org Co-expression analysis of genes located near a candidate core biosynthetic gene, such as a PKS, can help delimit the boundaries of a BGC. plos.org The presence of a PKS gene within a cluster is a strong indicator of its involvement in polyketide biosynthesis. plos.orgproquest.complos.org

Enzyme Characterization and Functional Analysis

Once a putative BGC is identified, the functions of the individual genes and the enzymes they encode are characterized to fully understand the biosynthetic pathway. This involves expressing the genes, often in heterologous systems, and assaying the activity of the resulting enzymes with proposed substrates. whiterose.ac.ukfrontiersin.org

For this compound, a polyketide, the core biosynthetic enzyme is expected to be a polyketide synthase (PKS). plos.orgproquest.complos.org PKSs are large multi-domain enzymes that catalyze the iterative condensation of small precursor molecules, typically acetyl-CoA and malonyl-CoA, to form a polyketide chain. plos.org The specific type of PKS (e.g., iterative type I, type II) and the arrangement of its catalytic domains dictate the structure of the resulting polyketide backbone.

Following the action of the core PKS, tailoring enzymes encoded within the BGC modify the polyketide backbone. These modifications can include cyclization, reduction, oxidation, methylation, and other reactions that lead to the final product, this compound. plos.org Enzymes commonly found in polyketide BGCs include reductases, oxygenases (such as cytochrome P450 monooxygenases), methyltransferases, and cyclases. plos.orgfrontiersin.org

Functional analysis of these enzymes, often through gene knockout or overexpression studies in the native or a heterologous host, helps to confirm their roles in the pathway and determine the sequence of enzymatic steps leading to this compound. whiterose.ac.ukrsc.org While specific enzymatic steps and characterized enzymes for this compound biosynthesis were not extensively detailed in the provided search results, the general principles of fungal polyketide biosynthesis involving PKSs and various tailoring enzymes apply. plos.orgplos.org

The biosynthesis of this compound has been studied using labeled precursors, such as 13C-labeled acetates, to trace the incorporation of these building blocks into the final molecule. rsc.org Such studies provide insights into the assembly logic of the polyketide backbone and the points at which modifications occur. rsc.org Analysis of labeled products by techniques like NMR and mass spectrometry helps to establish the biosynthetic route and the involvement of specific enzymatic activities. rsc.org

Table 1: Key Enzymes and Gene Types Involved in this compound Biosynthesis (Putative based on Polyketide Biosynthesis)

Enzyme TypeRole in BiosynthesisCorresponding Gene Type (within BGC)
Polyketide Synthase (PKS)Catalyzes the assembly of the polyketide backbone.PKS gene
ReductasesModify keto groups on the polyketide chain.Reductase gene
Oxygenases (e.g., P450)Introduce hydroxyl or epoxy groups, or catalyze cleavage.Oxygenase gene
CyclasesCatalyze the formation of rings in the molecule.Cyclase gene
MethyltransferasesAdd methyl groups.Methyltransferase gene
TransportersInvolved in the export of the final product or intermediates.Transporter gene
Regulatory ProteinsControl the expression of genes in the BGC.Transcription factor gene

Note: This table represents general enzyme types found in fungal polyketide BGCs and their likely roles in this compound biosynthesis, based on the compound's structure and the typical mechanisms of polyketide formation. Specific enzyme names and confirmed functions for this compound require dedicated research.

Detailed research findings often involve genetic manipulation of the producing organism to inactivate or overexpress specific genes within the putative BGC and analyze the effect on this compound production and the accumulation of intermediate compounds. This allows for the assignment of functions to individual genes and enzymes.

Chemical Synthesis of Palitantin and Analogues

Total Synthesis Approaches

The total synthesis of palitantin (B231872) has been a subject of research, with various strategies developed to construct its intricate molecular architecture. One reported asymmetric synthesis of (+)-palitantin commenced from a homochiral alcohol obtained via lipase-mediated resolution. Key transformations in this route included a regioselective dehydration and a stereoselective cuprate (B13416276) addition. thieme-connect.com Another approach to the formal synthesis of this compound has utilized a common polyhydroxylated cyclohexenol (B1201834) intermediate synthesized from D-ribose, incorporating Barbier allylation and Ring Closing Metathesis (RCM) reactions. researchgate.netresearchgate.net

Stereoselective Synthesis Strategies

Stereoselective control is paramount in this compound synthesis due to its multiple chiral centers. An early stereoselective synthesis of (±)-palitantin was reported in the late 1970s. drugfuture.comcsic.esmdpi.comlookchem.com More recent efforts have focused on asymmetric approaches. One such strategy involved an enzymatic and organocatalytic method for the asymmetric synthesis of this compound. orcid.orgacs.org Stereoselective dihydroxylation reactions have also been investigated, particularly in model studies towards this compound total synthesis. For instance, the stereoselective dihydroxylation of a cyclohexenone intermediate using OsO4 was observed, where the conformation of the enone influenced the accessibility of the double bond to the oxidizing agent, leading to a specific stereochemistry in the diol product. ajol.info

Chemoenzymatic and Organocatalytic Methodologies

Chemoenzymatic and organocatalytic methodologies have emerged as powerful tools for the stereoselective synthesis of complex molecules like this compound, offering advantages in terms of efficiency and environmental benignness. researchgate.netnih.gov Organocatalytic asymmetric Robinson annulation of α,β-unsaturated aldehydes has been successfully applied to the total synthesis of (+)-palitantin. acs.orgacs.orgncats.iosigmaaldrich.comcornell.eduresearchgate.netacs.org This approach utilizes catalysts such as L-proline and trialkylamines to achieve highly enantioselective [4+2] cycloaddition reactions, providing key intermediates for the synthesis. acs.orgacs.org Dienamine catalysis, a less explored mode of activation within aminocatalysis, has also been employed in the total synthesis of (+)-palitantin. scispace.comunige.ch Chemoenzymatic approaches combine enzymatic transformations with organic reactions to achieve desired selectivities under mild conditions. researchgate.netnih.gov An asymmetric synthesis of this compound utilizing both enzymatic and organocatalytic steps has been reported. orcid.orgacs.orgresearchgate.net Cascade reactions, involving a sequence of reactions in one pot without isolation of intermediates, are also being explored in organocatalysis and could potentially be applied to this compound synthesis. dntb.gov.uaresearchgate.netslideshare.netmdpi.com

Semi-synthesis of this compound Derivatives

Semi-synthesis involves using a naturally isolated compound as a starting material for the preparation of derivatives. This approach is particularly relevant for this compound, which can be produced through fungal fermentation. qosbioiqsc.blogqosbioiqsc.blogusp.brfapesp.brproceedings.sciencefapesp.br

Strategies for Structural Modification and Diversification

Structural modification and diversification of this compound are pursued to explore the impact of structural changes on biological activity and to potentially improve its properties. The structural features of this compound allow for various modifications through organic reactions. usp.br Strategies include the insertion of new organic groups. usp.br Recent work has focused on the semi-synthesis of heteroaromatic derivatives of (-)-palitantin, specifically those containing a pyrimidine (B1678525) nucleus. fapesp.br The isolation of this compound on a gram scale from fungal cultures facilitates its use as a starting material for the preparation of multiple derivatives. usp.br For example, the synthesis of hydrazone derivatives and an oxime derivative of (+)-palitantin has been reported. usp.br

Synthetic Accessibility of Bioactive Analogues

The synthetic accessibility of this compound analogues is crucial for evaluating their biological activities. Semi-synthesis provides a viable route to obtain a range of derivatives for bioactivity assessment. qosbioiqsc.blogqosbioiqsc.blogfapesp.brproceedings.sciencefapesp.brgoogle.comresearchgate.netacs.org Studies have involved the preparation of this compound derivatives for evaluation in various bioassays, including antiplasmodial and antibacterial assays. fapesp.brproceedings.science While this compound itself showed moderate activity in some bioassays, structural modifications through semi-synthesis have demonstrated the potential to enhance activity in certain biological targets. usp.br For instance, a specific hydrazone derivative showed improved antiplasmodial activity compared to this compound. usp.br The development of efficient semi-synthetic routes allows for the creation of focused libraries of this compound analogues to systematically investigate structure-activity relationships. researchgate.net

Investigation of Biological Activities in Model Systems

Antimicrobial Activity

Palitantin (B231872) has demonstrated notable antimicrobial properties, affecting both bacteria and fungi, and has shown activity against certain protozoa. smolecule.commedchemexpress.comncats.io

Antibacterial Spectrum and Efficacy (e.g., Enterococcus faecalis, Streptococcus pneumoniae, Mycobacterium tuberculosis)

Studies have indicated that this compound exhibits antibacterial activity against various bacterial strains. Specifically, it has been shown to inhibit the growth of Enterococcus faecalis and Streptococcus pneumoniae. smolecule.comcabidigitallibrary.orgbioflux.com.ro Research on (-)-palitantin isolated from Aspergillus fumigatiaffinis, an endophytic fungus, reported minimum inhibitory concentration (MIC) values of 64 µg/mL against E. faecalis UW 2689 and S. pneumoniae. smolecule.comcabidigitallibrary.orgbioflux.com.romdpi.com this compound has also been reported to possess moderate antimycobacterial activity against Mycobacterium tuberculosis H37Ra. ncats.ioncats.io

Antifungal Spectrum and Efficacy (e.g., Candida albicans)

This compound demonstrates antifungal activity. smolecule.combioaustralis.comncats.ioadipogen.com It has been shown to inhibit the growth of Candida albicans with an MIC value of 32 µg/mL. smolecule.com this compound isolated from Pseudopestalotiopsis spp., a mangrove endophyte, also showed antimicrobial activity against C. albicans. preprints.orgunizik.edu.ngresearchgate.net The compound's antifungal mechanism involves targeting specific cellular membranes, disrupting lipid bilayer integrity, and selectively binding to fungal sterols, which alters membrane fluidity and permeability. scbt.com This interaction triggers cellular stress responses, inhibiting fungal growth. scbt.com Additionally, this compound may form stable complexes with intracellular proteins, further impairing vital metabolic pathways. scbt.com However, some studies have reported that (-)-palitantin was not active against the plant pathogenic fungus Colletotrichum fragariae. researcher.liferesearchgate.net

Antiprotozoal Activity (e.g., Leishmania brasiliensis, Plasmodium falciparum)

This compound has been identified as having antiprotozoal effects. medchemexpress.comncats.ioadipogen.com A study using a five to eight-day-old culture of Leishmania brasiliensis showed that this compound affected the organisms at concentrations of 50 to 100 µg/ml. ncats.io this compound is described as an antiprotozoal agent with activity against Leishmania brasiliensis. medchemexpress.comglpbio.com

Here is a summary of this compound's antimicrobial activity:

MicroorganismActivityEfficacy Data (e.g., MIC)Source OrganismCitation
Enterococcus faecalisAntibacterial64 µg/mL (MIC)Aspergillus fumigatiaffinis smolecule.comcabidigitallibrary.orgbioflux.com.romdpi.com
Streptococcus pneumoniaeAntibacterial64 µg/mL (MIC)Aspergillus fumigatiaffinis smolecule.comcabidigitallibrary.orgbioflux.com.romdpi.com
Mycobacterium tuberculosisAntimycobacterialModerate activityPenicillium sp. ncats.ioncats.io
Candida albicansAntifungal32 µg/mL (MIC)Penicillium brefeldianum smolecule.com
Candida albicansAntimicrobial0.06 to 1 mg/mL (MIC range)Pseudopestalotiopsis species unizik.edu.ngresearchgate.net
Leishmania brasiliensisAntiprotozoal50-100 µg/mlPenicillium frequentans medchemexpress.comncats.io
Colletotrichum fragariaeAntifungalNot activePenicillium palitans researcher.liferesearchgate.net

Enzyme Inhibition Studies

This compound has also been investigated for its ability to inhibit certain enzymes, particularly those relevant to metabolic pathways and viral replication.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

This compound has shown inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.nettandfonline.comtandfonline.comresearchgate.net PTP1B is considered a potential therapeutic target for diseases such as type 2 diabetes and obesity due to its role as a negative regulator in the insulin (B600854) and leptin signaling pathways. researchgate.netresearchgate.net (+)-Palitantin isolated from the Antarctic fungus Geomyces sp. 3-1 demonstrated potent PTP1B inhibitory activity with an IC₅₀ value of 7.9 μM, comparable to the positive control ursolic acid (IC₅₀ = 8.3 μM). researchgate.nettandfonline.comtandfonline.comresearchgate.net

Here is a summary of this compound's PTP1B inhibitory activity:

EnzymeActivityEfficacy Data (IC₅₀)Source OrganismCitation
PTP1BInhibitory7.9 μMGeomyces sp. 3-1 researchgate.nettandfonline.comtandfonline.comresearchgate.net

HIV-1 Integrase Inhibition

This compound has been reported to inhibit HIV-1 integrase. caymanchem.comglpbio.com HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus type 1 (HIV-1). This compound inhibits HIV-1 integrase with IC₅₀ values of 350 µM for 3'-processing activity and 268 µM for strand transfer activity. caymanchem.comglpbio.com

Here is a summary of this compound's HIV-1 integrase inhibitory activity:

EnzymeActivityEfficacy Data (IC₅₀)Citation
HIV-1 IntegraseInhibitory350 µM (3'-processing) caymanchem.comglpbio.com
HIV-1 IntegraseInhibitory268 µM (strand transfer) caymanchem.comglpbio.com

Other Reported Biological Activities (e.g., antioxidant, anti-inflammatory)

Research into this compound, a cyclohexanone (B45756) derivative, has revealed a range of biological activities beyond its established antimicrobial and antiprotozoal effects. These include potential antioxidant and anti-inflammatory properties, which have been explored in various model systems.

Antioxidant Activity

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Inflammation is a complex biological response to harmful stimuli, and compounds that can modulate this process are of significant interest dovepress.com. While direct, detailed studies on this compound's specific anti-inflammatory pathways (such as inhibition of COX or LOX enzymes, or modulation of cytokine production) were not prominently featured in the search results, a review article mentions this compound derivatives from the Antarctic fungus Geomyces sp. as having anti-inflammatory activity ingentaconnect.com. Another review also broadly lists this compound as having anti-inflammatory properties proquest.com. These mentions suggest that research has been conducted in this area, indicating a potential role for this compound in mitigating inflammatory responses.

Further detailed research, including in vitro and in vivo studies, is needed to fully elucidate the mechanisms and efficacy of this compound's antioxidant and anti-inflammatory activities.

Reported Biological Activities of this compound (Summary)

ActivityEvidence TypeNotes
AntioxidantDetected in extracts with reported activityContributes to overall antioxidant potential of fungal extracts. gsconlinepress.comgsconlinepress.com
Anti-inflammatoryMentioned in review articles and derivative studiesThis compound derivatives from Geomyces sp. reported to have activity. ingentaconnect.comproquest.com

Antioxidant Activity Data from Daldinia eschscholtzii Extract Containing this compound

SampleConcentration (µg/mL)DPPH Radical Scavenging Inhibition (%)
Daldinia eschscholtzii extract50065.9 gsconlinepress.com
This compound (suggested component)Not specifiedContributes to activity gsconlinepress.com

Note: The antioxidant data presented is for an extract in which this compound was suggested to be present, not for isolated this compound.

Molecular Mechanisms of Action Research

Antimicrobial Mechanisms

Palitantin (B231872) demonstrates antimicrobial activity against a range of microorganisms, including bacteria and fungi. smolecule.combiotechnologia-journal.orgmdpi.comresearchgate.net Its mechanisms of action are being investigated to fully elucidate how it inhibits microbial growth. smolecule.com Studies suggest that this compound targets specific cellular components and processes essential for microbial survival and proliferation. scbt.com

Cellular Membrane Disruption and Integrity Alteration

One proposed mechanism for this compound's antifungal activity involves targeting specific cellular membranes and disrupting the integrity of the lipid bilayer. scbt.com This interaction can lead to altered membrane fluidity and permeability. scbt.com The disruption of cellular membranes can cause the leakage of intracellular contents, ultimately leading to cell death. open.edumdpi.comstudymind.co.uk While the exact details of how this compound interacts with microbial membranes are still being explored, the ability to compromise membrane integrity is a significant mode of action for antimicrobial compounds. open.edumdpi.comstudymind.co.uk

Interference with Cell Wall Synthesis or Function

Some research suggests that this compound may interfere with cell wall synthesis or function, particularly in bacteria and fungi. smolecule.com The cell wall is a crucial structural component for many microorganisms, providing rigidity and protection against osmotic lysis. libretexts.orgnih.gov Inhibitors of cell wall synthesis, such as beta-lactam antibiotics, are known to be effective antimicrobial agents by disrupting the formation of the peptidoglycan layer in bacteria or chitin (B13524) in fungi, leading to weakened cell walls and increased susceptibility to lysis. libretexts.orgnih.govyoutube.com Further detailed studies are needed to fully elucidate this compound's potential interference with these processes. smolecule.com

Impact on Fungal Sterol Biosynthesis (e.g., ergosterol (B1671047) pathway)

This compound has been shown to interfere with fungal sterol biosynthesis, a critical pathway for the production of ergosterol. scbt.com Ergosterol is the primary sterol in fungal cell membranes, playing a role analogous to cholesterol in mammalian cells. researchgate.netfrontiersin.orgmdpi.commdpi.comnih.gov It is essential for maintaining membrane structure, fluidity, and the function of membrane-bound enzymes. mdpi.commdpi.comnih.gov Interference with ergosterol biosynthesis can lead to compromised membrane integrity and increased permeability, ultimately inhibiting fungal growth and leading to cell lysis. scbt.comresearchgate.netmdpi.commdpi.com The unique structure of this compound may allow for selective binding to enzymes involved in this biosynthetic pathway, thereby inhibiting fungal growth. scbt.com

Metabolic Pathway Inhibition

This compound is also suggested to act as a metabolic inhibitor. smolecule.com Its ability to impair vital metabolic pathways contributes to its antifungal efficacy. scbt.com Metabolic pathways involve a series of enzymatic reactions necessary for a cell's survival, including energy production, biosynthesis of essential molecules, and waste processing. libretexts.orgbritannica.com Inhibition of key enzymes within these pathways can disrupt cellular homeostasis and lead to cell death. libretexts.orgbritannica.com While the specific metabolic pathways targeted by this compound require further detailed investigation, its impact on cellular metabolism is considered a part of its antimicrobial action. smolecule.comscbt.com

Interactions with Intracellular Proteins and Enzymes

This compound's mechanism of action may also involve forming stable complexes with intracellular proteins. scbt.com Interactions with intracellular proteins and enzymes can impair vital metabolic pathways and enhance its antimicrobial efficacy. scbt.commdpi.compromega.cau-tokyo.ac.jpbiorxiv.org Proteins and enzymes are involved in virtually all cellular processes, and their inhibition or modulation by a compound can have widespread effects on cell function. promega.cau-tokyo.ac.jp While the specific intracellular protein targets of this compound have not been extensively detailed in the provided search results regarding antimicrobial mechanisms, the concept of intracellular protein interaction is a known mechanism for various bioactive molecules. nih.gov

Inhibition of Nucleic Acid Synthesis

Inhibition of nucleic acid synthesis is a known mechanism of action for some antimicrobial drugs, targeting processes like DNA replication and RNA transcription. uobabylon.edu.iq While the primary focus of the search results regarding this compound's antimicrobial action is on membrane and metabolic effects, one study mentions that this compound inhibits HIV-1 integrase, an enzyme crucial for the replication of the HIV virus by integrating viral DNA into the host genome. caymanchem.com This indicates a potential to interfere with nucleic acid synthesis-related enzymes. However, it is important to note that this finding is in the context of a viral enzyme and its relevance to this compound's antibacterial or antifungal mechanisms targeting microbial nucleic acid synthesis machinery requires further investigation. caymanchem.com

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophores for Bioactivity

While dedicated pharmacophore modeling studies for palitantin (B231872) are not extensively available in the public domain, analysis of its structure and the bioactivity of its derivatives allows for the inference of key pharmacophoric features. The this compound scaffold consists of a highly substituted cyclohexanone (B45756) ring and a hepta-1,3-dienyl side chain.

The cyclohexanone core with its multiple hydroxyl groups and a ketone functionality appears to be a crucial element for its biological activity. These functional groups can participate in hydrogen bonding and other polar interactions with biological targets. The relative orientation of these substituents, dictated by the stereochemistry of the molecule, is also likely to be a determining factor in its bioactivity.

The hepta-1,3-dienyl side chain contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. The conjugated diene system might also be involved in specific binding interactions.

Furthermore, derivatization studies have highlighted the importance of the ketone group on the cyclohexanone ring. Modifications at this position have been shown to significantly alter the biological activity profile of this compound, suggesting that this functionality is a key site of interaction or can be replaced by other groups to modulate activity. For instance, the conversion of the ketone to hydrazone derivatives has been shown to introduce or enhance specific biological activities that are absent in the parent molecule.

Impact of Stereochemistry on Activity

The stereochemical configuration of this compound is a critical determinant of its biological activity. The naturally occurring and biologically active form is (+)-palitantin, and its absolute configuration has been confirmed through X-ray analysis of its derivatives. nih.gov The specific spatial arrangement of the hydroxyl groups and the dienyl side chain on the cyclohexanone ring is essential for its interaction with biological targets.

Correlation of Structural Modifications with Biological Potency

Several semi-synthetic derivatives of this compound have been prepared to investigate the correlation between structural changes and biological potency. These studies have provided valuable insights into the SAR of this natural product. While this compound itself was found to be inactive in certain antiplasmodial and antibacterial assays, modifications, particularly at the ketone functionality, have been shown to confer or enhance bioactivity. nih.gov In contrast, other studies have demonstrated that (+)-palitantin possesses potent inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), with an IC50 value of 7.9 μM. tandfonline.com This highlights that the biological activity of this compound is specific to the target being investigated.

The following table summarizes the reported biological activities of this compound and some of its derivatives.

Compound NameModification from this compoundBiological ActivitySource
(+)-Palitantin -Inactive in antiplasmodial and antibacterial assays against E. faecalis and S. aureus. nih.gov
Potent PTP1B inhibitory activity (IC50 = 7.9 μM). tandfonline.com
(Z)-Palifluorin Ketone converted to a (Z)-(4-(trifluoromethyl)benzyl)-hydrazone.Moderate antiplasmodial activity. nih.gov
(E)-Palifluorin Ketone converted to an (E)-(4-(trifluoromethyl)benzyl)-hydrazone.Weak antibacterial activity against E. faecalis and S. aureus. nih.gov
3-α-Palitantol Ketone at C-3 reduced to an α-hydroxyl group.Bioactivity not specified in the provided source. nih.gov
3-β-Palitantol Ketone at C-3 reduced to a β-hydroxyl group.Bioactivity not specified in the provided source. nih.gov
(Z)-Palinitrorin Ketone converted to a (Z)-nitrohydrazone.Bioactivity not specified in the provided source. nih.gov
(Z)-Paliphenin Ketone converted to a (Z)-phenylhydrazone.Bioactivity not specified in the provided source. nih.gov

These findings indicate that the introduction of nitrogen-containing substituents at the ketone position can be a promising strategy for generating bioactive this compound derivatives. nih.gov The difference in activity between the (Z) and (E) isomers of palifluorin further underscores the importance of the geometry of the substituent at this position. nih.gov The moderate antiplasmodial activity of (Z)-palifluorin, in contrast to the inactivity of the parent compound, suggests that the hydrazone moiety may be a key pharmacophoric feature for this specific activity. nih.gov Similarly, the weak antibacterial activity of (E)-palifluorin indicates that even subtle structural changes can introduce new biological properties. nih.gov

Advanced Research Methodologies and Applications

Chemotaxonomic Applications of Palitantin (B231872)

Chemotaxonomy utilizes the chemical constituents of an organism to aid in its classification and differentiation. The profile of secondary metabolites, such as this compound, can serve as a distinctive chemical fingerprint for certain fungal species.

Detailed Research Findings:

This compound has been identified as a useful metabolite for the chemotaxonomy of the genus Penicillium. Its presence or absence, along with that of other secondary metabolites, helps to distinguish between closely related species. For instance, Penicillium palitans is a known producer of this compound, and its detection can aid in the identification of this species.

The chemotaxonomic approach often involves the cultivation of fungal isolates on various media to induce the production of secondary metabolites. The subsequent extraction and analysis of these compounds, typically using chromatographic and spectrometric methods, generate a metabolite profile. This profile is then compared with those of known species to determine taxonomic relationships. Mass spectrometry-based techniques, in particular, have been effectively used for the chemotaxonomic classification of Penicillium species by analyzing their unique metabolite profiles.

The following table summarizes the key aspects of this compound's role in chemotaxonomy:

FeatureDescription
Taxonomic Marker This compound serves as a chemical marker for specific species within the Penicillium genus.
Methodology Fungal culture, metabolite extraction, and analysis via chromatography and mass spectrometry.
Application Differentiation of closely related Penicillium species and verification of species identification.
Significance Complements traditional morphological and molecular identification methods for a more robust taxonomic classification.

Dereplication Strategies for Natural Product Discovery

Dereplication is a critical process in natural product research that aims to rapidly identify known compounds in a biological extract, thereby avoiding their time-consuming reisolation. This allows researchers to focus their efforts on the discovery of novel compounds.

Detailed Research Findings:

In the context of this compound and other fungal metabolites, dereplication strategies are essential for efficiently screening fungal extracts. These strategies typically employ a combination of liquid chromatography-mass spectrometry (LC-MS) and database searching. The process begins with the generation of a chemical profile of a fungal extract using high-resolution LC-MS. The accurate mass and fragmentation data of the detected compounds are then compared against comprehensive natural product databases.

Modern dereplication workflows often integrate tandem mass spectrometry (MS/MS) data, which provides structural information about the molecules. This data is used to query spectral libraries, further increasing the confidence of compound identification. By matching the experimental MS/MS spectrum of a compound in an extract to the spectrum of a known compound, such as this compound, in a database, its identity can be quickly established.

Metabolomics-based approaches have also become powerful tools for dereplication. These methods involve the comprehensive analysis of the entire set of metabolites in an extract and the use of sophisticated software to compare the metabolic fingerprints of different samples. This can rapidly highlight the presence of known compounds and identify unique chemical entities.

The table below outlines common dereplication techniques applicable to this compound discovery:

Dereplication TechniquePrincipleApplication in this compound Research
LC-MS/MS Separation of compounds by liquid chromatography followed by mass analysis and fragmentation to generate a unique spectral fingerprint.Rapid identification of this compound in fungal extracts by comparing its mass and fragmentation pattern to database entries.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, allowing for the determination of elemental compositions.Facilitates the confident identification of this compound by narrowing down potential molecular formulas.
Metabolomics Database Searching Comparison of experimental data (mass, retention time, MS/MS spectra) against large databases of known natural products.Efficiently confirms the presence of this compound and other known metabolites in a sample.
Chemical Genomics Utilizes the response of a panel of mutant organisms to an extract to infer the mechanism of action and potential identity of bioactive compounds.Can provide functional insights that aid in the dereplication of antifungal compounds like this compound.

Computational Approaches in this compound Research

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) calculations can offer deep insights into reaction mechanisms and stereochemistry that are often difficult to probe experimentally.

Detailed Research Findings:

While specific DFT studies on the reaction mechanisms of this compound biosynthesis are not extensively documented, the application of these methods to similar natural products, such as other fungal polyketides, provides a clear indication of their potential in this compound research. This compound's biosynthesis is believed to proceed through a polyketide pathway, involving a series of condensation and modification reactions catalyzed by polyketide synthases (PKSs). Computational studies on PKS domains have been used to explore the catalytic mechanisms of cyclization and aromatization of polyketide intermediates. researchgate.net

DFT calculations are particularly valuable for elucidating the stereochemistry of complex molecules. For this compound, which contains multiple stereocenters, DFT could be used to predict the most stable conformations and to rationalize the stereochemical outcomes of its biosynthetic reactions. For example, recent research on this compound included a conformational analysis and confirmed the absolute configuration of a this compound derivative through X-ray analysis, a technique that provides definitive structural data that can be complemented by computational models.

Furthermore, computational models can be used to study the properties of this compound and its derivatives. For instance, DFT calculations can predict spectroscopic data, such as NMR chemical shifts, which can aid in structure elucidation and verification.

The following table illustrates the potential applications of computational approaches in the study of this compound:

Computational MethodApplication in this compound Research
Density Functional Theory (DFT) Elucidation of the reaction mechanisms of this compound biosynthesis, prediction of transition state energies, and rationalization of stereoselectivity.
Conformational Analysis Determination of the most stable three-dimensional structures of this compound and its derivatives in different environments.
Spectroscopic Data Prediction Calculation of NMR, IR, and other spectroscopic properties to aid in the structural characterization of this compound and related compounds.
Molecular Docking Investigation of the potential interactions of this compound with biological targets to understand its mode of action.

Future Directions and Research Perspectives

Exploration of Undiscovered Bioactivities

While palitantin (B231872) has demonstrated antifungal and antibacterial activities, the exploration of its full spectrum of biological activities is an active area of research. Studies have indicated moderate antimycobacterial activity against Mycobacterium tuberculosis H37Ra. ncats.ioresearchgate.net Research into endophytic fungi, including Penicillium species, continues to uncover bioactive compounds with potential against multidrug-resistant pathogens, suggesting that this compound or its derivatives could hold promise in this area. nih.govnih.gov For instance, (-)-palitantin has shown moderate phytotoxic activity against Agrostis stolonifera seeds, highlighting potential applications beyond antimicrobial uses, such as in sustainable agriculture as a biopesticide. researchgate.netagropages.comresearchgate.net Furthermore, (+)-palitantin has demonstrated potent PTP1B inhibitory activity, suggesting potential in the development of antidiabetic agents. researchgate.nettandfonline.com The discovery of this compound derivatives, such as palitantins B and C, from Antarctic fungi, further underscores the potential for finding novel bioactivities from diverse sources. researchgate.nettandfonline.com

Biosynthetic Pathway Engineering for Enhanced Production or Novel Analogues

Understanding and manipulating the biosynthetic pathway of this compound is a key area for future research. Studies using labeled precursors like acetate (B1210297) have provided insights into the assembly of this compound's six-membered carbocyclic ring, confirming that aromatic intermediates are not involved. smolecule.comrsc.org This foundational knowledge is crucial for metabolic pathway engineering efforts. princeton.edudtu.dk Future research aims to engineer these pathways in host organisms, such as Aspergillus oryzae, to potentially enhance this compound production yields or create novel analogs through combinatorial biosynthesis. dntb.gov.uauni-hannover.de Genome mining strategies are increasingly being employed to identify biosynthetic gene clusters (BGCs) responsible for natural product synthesis, including polyketides like this compound, which can facilitate the study and manipulation of their biosynthesis. researchgate.netsemanticscholar.org Improving genetic tools is essential for increasing the efficiency and expanding the applicability of biosynthetic engineering in various microorganisms. dntb.gov.ua

Design and Synthesis of More Potent and Selective this compound-Based Compounds

The synthesis of this compound and its derivatives is an ongoing area of chemical research. Both total synthesis and semi-synthesis approaches are being explored. smolecule.comdntb.gov.uacsic.esacs.orgacs.orgmdpi.comresearchgate.net Future directions involve the rational design and synthesis of this compound-based compounds with improved potency and selectivity for specific biological targets. The moderate activity observed for this compound in some assays, such as its phytotoxicity compared to analogous compounds like penienone, suggests that structural modifications could lead to enhanced effects. researchgate.netresearchgate.net Research into the synthesis of analogs with altered structural features, such as bioconjugates with phospholipids (B1166683) or fatty acids, is being conducted for potential applications like antiproliferative agents. csic.esmdpi.com Asymmetric synthesis approaches are also being refined to produce specific enantiomers of this compound and its analogs. tandfonline.comacs.orgacs.org

Interdisciplinary Research on this compound's Biological Roles in its Natural Environment

Investigating the biological roles of this compound in its natural environment requires interdisciplinary approaches, combining microbiology, ecology, and chemistry. This compound is produced by fungi, particularly Penicillium species, which are found in diverse environments, including deep-sea sediments and as endophytes in plants. nih.govresearchgate.netagropages.comresearchgate.net Understanding why these fungi produce this compound in these specific niches is crucial. It may play a role in mediating interactions with other microorganisms, host plants, or in adapting to extreme conditions like those found in Antarctica, where this compound-producing fungi have been discovered. agropages.comresearchgate.nettandfonline.com Research into the ecological functions of secondary metabolites like this compound can provide insights into microbial community dynamics and the evolution of chemical defenses or communication signals. environment.vic.gov.aujuniperpublishers.comwsp.com Future studies could involve analyzing the production of this compound under different environmental conditions and in co-cultures with other organisms to elucidate its ecological significance.

Q & A

Q. What are the key physicochemical properties of Palitantin, and how are they experimentally determined?

this compound (C₁₄H₂₂O₄, MW 254.32 g/mol) has a density of 1.205 g/cm³, boiling point of 429.1°C, and refractive index of 1.593 . These properties are typically determined via differential scanning calorimetry (DSC) for thermal stability, gas chromatography (GC) for volatility, and polarimetry for optical activity. Purity is assessed using HPLC with UV detection, while structural confirmation relies on NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings?

Synthesis protocols involve [3+3] cycloaddition or polyketide pathways, optimized for yield and stereochemical control. Key steps include ketone functionalization and diastereoselective hydroxylation. Experimental details must specify solvent systems (e.g., anhydrous THF), catalysts (e.g., Lewis acids), and purification methods (e.g., column chromatography). Reproducibility requires strict adherence to inert atmospheres and temperature gradients .

Q. Which analytical techniques are recommended for characterizing this compound’s stereochemical configuration?

X-ray crystallography is definitive for absolute configuration. Alternatively, circular dichroism (CD) spectroscopy and NOESY NMR correlate stereochemistry with spectral patterns. Comparative analysis against known stereoisomers via chiral HPLC can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different in vitro models?

Discrepancies often arise from assay conditions (e.g., cell line viability, serum concentration). To address this, employ orthogonal assays (e.g., enzymatic vs. cell-based) and standardize positive controls (e.g., actinomycin D for cytotoxicity). Meta-analysis of raw data using tools like PRISM or R can identify confounding variables, such as solvent interference (e.g., DMSO >0.1%) .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Simulate physiological pH (7.4), temperature (37°C), and enzymatic exposure (e.g., liver microsomes) over 24–72 hours. Use LC-MS to quantify degradation products and identify metabolic pathways. Stability curves should be modeled using first-order kinetics, with half-life (t₁/₂) calculated via nonlinear regression .

Q. How can researchers validate this compound’s mechanism of action when structural analogs exhibit overlapping bioactivities?

Combine CRISPR-based gene knockout (e.g., target protein KO) with competitive binding assays (e.g., SPR or ITC). Dose-response curves (IC₅₀/EC₅₀) and Schild regression analysis differentiate specific binding from off-target effects. Cross-validate findings with molecular docking simulations (e.g., AutoDock Vina) .

Q. What strategies mitigate batch-to-batch variability in this compound production for reproducible pharmacological studies?

Implement quality-by-design (QbD) principles:

  • Define critical process parameters (CPPs: e.g., reaction time, pH).
  • Use design of experiments (DoE) to optimize factors affecting purity and yield.
  • Adopt PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Methodological Frameworks

  • For hypothesis-driven studies : Apply the PICOT framework to structure questions around Population (e.g., cell lines), Intervention (this compound dosing), Comparison (controls), Outcome (e.g., apoptosis), and Timeframe .
  • For feasibility assessment : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies on this compound’s antiviral potential versus well-characterized antibiotics .

Data Reporting Standards

  • Synthesis : Report yields, enantiomeric excess (ee%), and spectroscopic data (NMR shifts, HRMS m/z) in alignment with Beilstein Journal guidelines .
  • Bioassays : Adhere to MIAME standards for omics data or ARRIVE guidelines for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.